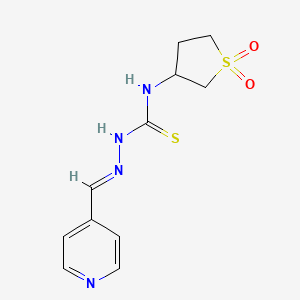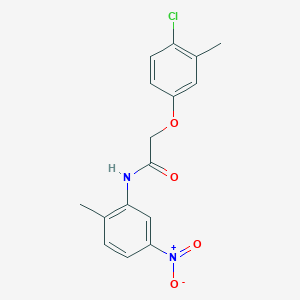![molecular formula C18H15N7O B5883936 N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide, also known as TIA-1, is a small molecule compound that has been extensively studied for its potential applications in the field of scientific research. TIA-1 is a potent inhibitor of the protein TIA-1, which is involved in the regulation of mRNA splicing and translation. In
作用機序
N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide inhibits the protein this compound by binding to its RNA recognition motif (RRM) domain. This binding prevents this compound from interacting with RNA and inhibits its function in mRNA splicing and translation. By inhibiting this compound, this compound disrupts the formation of stress granules and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative diseases, this compound has been shown to play a role in the formation of stress granules, which are thought to be protective against cellular stress. In infectious diseases, this compound has been shown to play a role in the host response to viral infections by inhibiting viral replication and promoting the production of cytokines.
実験室実験の利点と制限
One advantage of using N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide in lab experiments is its specificity for the protein this compound. This specificity allows researchers to selectively inhibit this compound without affecting other proteins involved in mRNA splicing and translation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce apoptosis in normal cells as well as cancer cells, which could limit its usefulness in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide. One area of research is the development of this compound inhibitors with improved specificity and reduced toxicity. Another area of research is the exploration of the role of this compound in other cellular processes, such as autophagy and RNA transport. Finally, this compound could be explored as a potential therapeutic target for a variety of diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound inhibits the protein this compound, which is involved in the regulation of mRNA splicing and translation. This compound has been shown to have a number of biochemical and physiological effects, and it has potential applications in cancer research, neurodegenerative disease research, and infectious disease research. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
合成法
The synthesis of N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide involves a multi-step process that starts with the reaction of 5H-[1,2,4]triazino[5,6-b]indole with chloroacetyl chloride to produce 2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetyl chloride. This intermediate is then reacted with 4-aminobenzohydrazide to produce this compound, which is the final product.
科学的研究の応用
N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to play a role in the formation of stress granules, which are aggregates of RNA and proteins that form in response to cellular stress. In infectious disease research, this compound has been shown to play a role in the host response to viral infections.
特性
IUPAC Name |
N-[4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c1-11(26)20-13-8-6-12(7-9-13)10-19-24-18-22-17-16(23-25-18)14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,20,26)(H2,21,22,24,25)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYKLAUYZKWKS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)




![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

